

In-Depth Technical Guide: MDA 19 (CAS Number: 1048973-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MDA 19 (Standard)	
Cat. No.:	B10762283	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA 19, also known by its IUPAC name (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and CAS number 1048973-47-2, is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor CB2.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain, and has also been investigated for its antitumor properties.[2][3][4] This technical guide provides a comprehensive overview of the available scientific data on MDA 19, including its pharmacological properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

MDA 19 is a complex organic molecule with a molecular formula of C21H23N3O2 and a molar mass of 349.434 g·mol-1.[1]

Property	Value	Reference
CAS Number	1048973-47-2	[1]
IUPAC Name	(3Z)-N'-(1-hexyl-2-oxoindolin- 3-ylidene)benzohydrazide	[1]
Molecular Formula	C21H23N3O2	[1]
Molar Mass	349.434 g·mol−1	[1]
Appearance	White powder	[5]

Pharmacology and Mechanism of Action

MDA 19 is a selective agonist for the cannabinoid receptor 2 (CB2), with a lower affinity for the psychoactive CB1 receptor.[1][2] This selectivity is a key feature, as activation of CB2 receptors is associated with therapeutic benefits such as pain relief and anti-inflammatory effects, without the undesirable psychotropic effects mediated by CB1 receptors.[3][6]

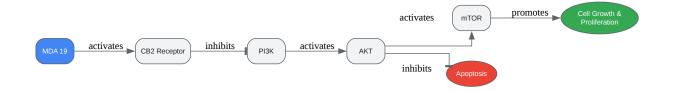
Receptor Binding Affinity

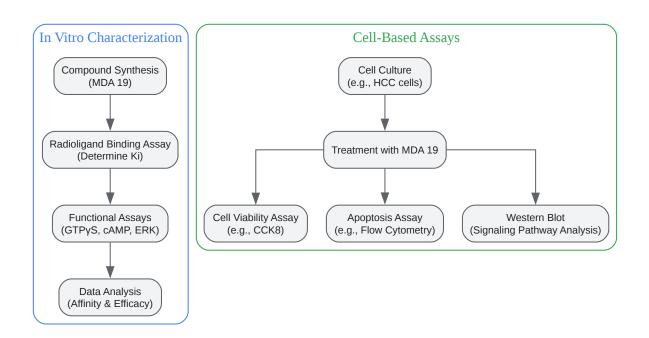
Studies have shown that MDA 19 exhibits differential binding affinity for human and rat cannabinoid receptors. In humans, it has a 4-fold higher affinity for the CB2 receptor compared to the CB1 receptor.[3] This selectivity is even more pronounced in rats, with a nearly 70-fold higher affinity for the CB2 receptor.[3]

Receptor	Species	Ki (nM)	Reference
CB1	Human	162.4 ± 7.6	[1][3]
CB2	Human	43.3 ± 10.3	[1][3]
CB1	Rat	1130 ± 574	[1][3]
CB2	Rat	16.3 ± 2.1	[1][3]

Functional Activity

The functional activity of MDA 19 also varies between species and receptor subtypes. In functional assays, MDA 19 acts as an agonist at human CB1 and CB2 receptors, as well as at the rat CB1 receptor.[3][7] Interestingly, it behaves as an inverse agonist at the rat CB2 receptor in guanosine triphosphate (GTP)y[35S] functional assays.[3][7]


In 3',5'-cyclic adenosine monophosphate (cAMP) assays, MDA 19 acts as an agonist at the rat CB1 receptor but shows no functional activity at the rat CB2 receptor.[3][7] However, in extracellular signal-regulated kinases 1 and 2 (ERK1/2) activation assays, it behaves as an agonist at the rat CB2 receptor.[3][7] This complex functional profile suggests that MDA 19 may act as a protean agonist, exhibiting different effects depending on the specific signaling pathway and cellular context.[3]


Signaling Pathways

The activation of CB2 receptors by MDA 19 can trigger downstream signaling cascades that influence various cellular processes. One of the key pathways implicated in the effects of MDA 19 is the PI3K/AKT/mTOR pathway.[8] In hepatocellular carcinoma (HCC) cells, MDA 19 has been shown to inhibit the AKT signaling pathway, leading to anti-tumor activity.[4][9]

Below is a diagram illustrating the proposed mechanism of action of MDA 19 in inhibiting the AKT signaling pathway in cancer cells.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. MDA-19 - Wikipedia [en.wikipedia.org]

- 2. MDA-19 [medbox.iiab.me]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway [agris.fao.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: MDA 19 (CAS Number: 1048973-47-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762283#mda-19-cas-number-1048973-47-2-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com